Home > Products > Screening Compounds P140805 > N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide
N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide - 946322-18-5

N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide

Catalog Number: EVT-3002461
CAS Number: 946322-18-5
Molecular Formula: C20H22FN3O3S
Molecular Weight: 403.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, one approach for similar compounds might involve reacting a 3-substituted indole with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group. Subsequently, reacting the resulting compound with 2-chloro-N,N-dimethylacetamide could introduce the acetamide side chain. [] This method requires careful optimization of reaction conditions and purification steps to ensure the desired product's purity and yield.

Applications

Drug Discovery: Indole derivatives, due to their diverse biological activities, are often explored as potential drug candidates for various diseases. This compound, with its sulfonamide and acetamide moieties, might exhibit activity against targets relevant to cancer, inflammation, or neurological disorders. []

Amonafide (5-Amino-2-[2-(dimethylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione)

Compound Description: Amonafide is a naphthalimide derivative that exhibits antitumor activity. It binds to DNA through intercalation and acts as a topoisomerase IIα poison. While amonafide has shown promise in phase II clinical trials for breast cancer, its clinical development has been hindered by dose-limiting bone marrow toxicity. []

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157)

Compound Description: UNBS3157 is another naphthalimide derivative with potent antitumor activity. Unlike amonafide, UNBS3157 induces autophagy and senescence in cancer cells and displays a significantly higher maximum tolerated dose in mice without inducing hematotoxicity. []

Relevance: Similar to N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide, UNBS3157 possesses a dimethylaminoethyl side chain. The structural differences lie in the trichloroacetamide and carbamoyl groups attached to the naphthalimide core of UNBS3157, which are absent in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. Both compounds differ significantly in their core structures, with UNBS3157 featuring a naphthalimide core and N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide featuring an indole core. The shared dimethylaminoethyl group suggests that both compounds might share similar pharmacokinetic properties, but their pharmacological profiles differ, particularly regarding UNBS3157's non-hematotoxic nature. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in osimertinib mesylate, an antineoplastic agent. [] Additionally, this compound is a major degradation product of osimertinib tablets observed in base hydrolytic stress studies. []

Relevance: This compound shares a significant structural resemblance with N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide, both possessing a dimethylaminoethyl moiety. Furthermore, both compounds feature an indole ring system, although its substitution pattern and point of attachment differ. The primary difference lies in the presence of a pyrimidine ring and a chloro-propanamide group in this compound, while N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide features a fluorophenylsulfonyl group attached to the indole ring. [, ]

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound serves as a crucial intermediate in the synthesis of several biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment. []

Relevance: This compound shares a structural core with N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide, both containing an indole ring. The difference lies in the substitution at the 3-position of the indole. In this compound, it features a (E)-3-(dimethylamino)prop-2-en-1-one group, while N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide has a (4-fluorophenyl)sulfonyl group and an acetamide side chain attached to the nitrogen atom of the indole. Despite this difference, both compounds highlight the significance of the indole core in medicinal chemistry, particularly for developing anticancer agents. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR-TKI that exhibits promising therapeutic effects in cancer treatment, particularly against T790M and L858R mutations. []

Relevance: This compound shares the dimethylaminoethyl moiety and the indole ring system with N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. Additionally, this compound also contains a pyrimidine ring linked to the aniline core via an amino group, a feature absent in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. The key difference lies in the acrylamide side chain in this compound, compared to the acetamide side chain linked to the indole nitrogen in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. Despite the differences, both compounds demonstrate the importance of the indole scaffold and the dimethylaminoethyl group in designing anticancer agents. []

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (Compound 1)

Compound Description: This compound was identified as a potential inhibitor of the S100A2-p53 protein-protein interaction through in silico screening. S100A2 is considered a validated drug target for pancreatic cancer. Compound 1 exhibited moderate growth inhibition in the MiaPaCa-2 pancreatic cell line with a GI50 value of approximately 50 μM. []

Relevance: While this compound does not directly feature an indole ring, it shares the sulfonamide and acetamide moieties present in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. Moreover, both compounds contain a terminal aromatic ring, although in compound 1 it is a methoxyphenyl group linked to a triazole ring, whereas in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide, it is a fluorophenyl group attached to the sulfonyl group. These similarities suggest potential overlap in their chemical properties and biological targets, even though their structures differ significantly. []

N-[2-(1H-indol-3-yl)ethyl]acetamide

Compound Description: This compound serves as a starting material in the synthesis of various indole derivatives, particularly those with potential biological activity. It is used to synthesize 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol derivatives via a modified Bischler-Napieralski reaction. [] This compound is also identified as a natural product isolated from the marine fungus Cladosporium sp. SCSIO41205. []

Relevance: This compound shares the core indole structure and the acetamide side chain with N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. The main difference lies in the absence of the dimethylaminoethyl group and the fluorophenylsulfonyl group in N-[2-(1H-indol-3-yl)ethyl]acetamide. This comparison emphasizes the importance of these specific substitutions in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide for achieving desired biological activity. [, ]

Relevance: This compound shares the indole core and the acetamide side chain with N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. The significant differences lie in the substitution pattern of both compounds. This compound features a chlorobenzoyl group and a methyl group on the indole ring, while N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide features a fluorophenylsulfonyl group. Additionally, the acetamide side chain in this compound is substituted with a phenethyl group, whereas in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide, it is a dimethylaminoethyl group. These differences highlight the influence of various substitutions on the indole core and the acetamide side chain in dictating the pharmacological activity and metabolic stability of these compounds. []

N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide

Compound Description: This compound demonstrated potent inhibition of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical at a 10−4 M concentration, indicating significant antioxidant activity. []

Relevance: This compound shares a close structural resemblance to N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. Both compounds feature an indole core, a dimethylaminoethyl side chain, and an acetamide group linked to the indole ring. The key difference is the absence of the 3-((4-fluorophenyl)sulfonyl) group in N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide. This structural similarity suggests that the dimethylaminoethyl and acetamide moieties might be responsible for the observed antioxidant activity, while the fluorophenylsulfonyl group in N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide could potentially modulate its pharmacological profile towards other targets. []

N-(3-Trifluoroacetyl-indol-7-yl)acetamides

Compound Description: This series of compounds, specifically those with 2-(4-fluorophenyl) and 5-(4-fluorophenyl) or 2-(4-fluorophenyl) and 4-fluorostyryl groups (compounds 3a, 3f, 4a, 4g), displayed promising in vitro antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. []

Relevance: These compounds share the indole core and the acetamide side chain with N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide. The key differences lie in the substitution pattern. These compounds feature a trifluoroacetyl group at the 3-position and the acetamide side chain is attached to the 7-position nitrogen atom of the indole. Additionally, various aryl and styryl groups are present at the 2- and 5-positions of the indole. In contrast, N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide features a fluorophenylsulfonyl group at the 3-position, the acetamide side chain is attached to the indole nitrogen, and lacks substitutions at the 2- and 5-positions. These differences highlight the influence of substitutions on the indole ring on the biological activity, with this series exhibiting antiplasmodial activity, whereas N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide's biological activity remains unspecified. []

Properties

CAS Number

946322-18-5

Product Name

N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]acetamide

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.47

InChI

InChI=1S/C20H22FN3O3S/c1-23(2)12-11-22-20(25)14-24-13-19(17-5-3-4-6-18(17)24)28(26,27)16-9-7-15(21)8-10-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

UKQAQZTYLORWJU-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.